molecular formula C8H3F4NS B1335826 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate CAS No. 302912-40-9

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate

Cat. No.: B1335826
CAS No.: 302912-40-9
M. Wt: 221.18 g/mol
InChI Key: PVQGRXJLBCCYLQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate is a chemical compound with the molecular formula FC6H3(CF3)NCS. It is known for its unique structural features, which include a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with an isothiocyanate functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the risk of hazardous by-products. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Heterocyclic Compounds: Resulting from cycloaddition reactions.

    Amines and Carbonyl Compounds: Produced through hydrolysis reactions.

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.

    3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Contains two trifluoromethyl groups on the phenyl ring.

    4-(Trifluoromethyl)phenyl isothiocyanate: Has a trifluoromethyl group at the para position on the phenyl ring.

Uniqueness

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and make it a valuable reagent in various chemical transformations and research applications .

Properties

IUPAC Name

1-fluoro-2-isothiocyanato-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NS/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQGRXJLBCCYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392204
Record name 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-40-9
Record name 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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